4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate
CAS No.: 1993323-88-8
Cat. No.: VC2772908
Molecular Formula: C12H8F2N2O2
Molecular Weight: 250.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1993323-88-8 |
|---|---|
| Molecular Formula | C12H8F2N2O2 |
| Molecular Weight | 250.2 g/mol |
| IUPAC Name | (4-fluorophenyl) N-(4-fluoropyridin-2-yl)carbamate |
| Standard InChI | InChI=1S/C12H8F2N2O2/c13-8-1-3-10(4-2-8)18-12(17)16-11-7-9(14)5-6-15-11/h1-7H,(H,15,16,17) |
| Standard InChI Key | FHLLMECLRWADMG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1OC(=O)NC2=NC=CC(=C2)F)F |
| Canonical SMILES | C1=CC(=CC=C1OC(=O)NC2=NC=CC(=C2)F)F |
Introduction
Chemical Properties and Structure
4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate has distinct structural and chemical properties that define its behavior in various chemical and biological systems. The compound is characterized by the following properties:
Molecular Information
The compound possesses a well-defined molecular structure with specific chemical identifiers that allow for its precise classification and study:
| Property | Value |
|---|---|
| CAS Registry Number | 1993323-88-8 |
| Molecular Formula | C₁₂H₈F₂N₂O₂ |
| Molecular Weight | 250.21 g/mol |
| MDL Number | MFCD28976378 |
Structural Characteristics
4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate features a carbamate linkage connecting a 4-fluorophenyl group and a 4-fluoropyridin-2-yl group. The compound's structure can be broken down into:
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A 4-fluorophenyl moiety, which serves as the carbamate's phenolic component
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A carbamate functional group (-O-C(=O)-NH-) that forms the central connecting structure
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A 4-fluoropyridin-2-yl group attached to the nitrogen of the carbamate
The presence of fluorine atoms at the para positions of both aromatic rings contributes to the compound's electronic properties, potentially affecting its reactivity, stability, and interactions with biological systems. Fluorine substitution typically enhances lipophilicity and metabolic stability, which are desirable properties in drug development.
Structure-Activity Relationships
Role of Fluorine Substitution
The presence of fluorine atoms at specific positions in organic compounds can significantly impact their biological activity. In the case of 4-Fluorophenyl 4-fluoropyridin-2-ylcarbamate, the fluorine substituents at the para positions of both aromatic rings may influence:
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Metabolic stability: Fluorine substitution often blocks metabolic degradation sites
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Lipophilicity: Fluorine can increase lipophilicity, affecting membrane permeability
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Binding affinity: The electronic effects of fluorine can modify interactions with target proteins
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Acidity/basicity: Fluorine atoms can alter the pKa of nearby functional groups
Future Research Directions
Methodological Investigations
Future research could also focus on:
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Optimization of synthetic routes to improve yield and purity
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Development of green chemistry approaches for more sustainable production
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Crystallographic studies to determine precise structural parameters
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Computational studies to predict potential biological targets
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